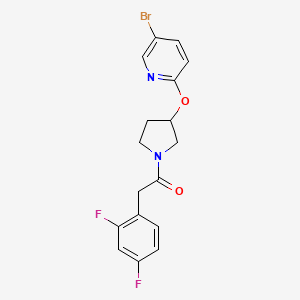

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Description

This compound features a pyrrolidinyl ether core linked to a 5-bromopyridinyloxy group and a 2,4-difluorophenyl ethanone moiety. The bromine atom enhances lipophilicity, while the difluorophenyl group contributes to metabolic stability and target binding .

Properties

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N2O2/c18-12-2-4-16(21-9-12)24-14-5-6-22(10-14)17(23)7-11-1-3-13(19)8-15(11)20/h1-4,8-9,14H,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSOVZBSNXAXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a novel compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, featuring a bromopyridine moiety, a pyrrolidine ring, and a difluorophenyl group, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is . The presence of the bromopyridine and difluorophenyl groups contributes to its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The bromopyridine moiety may facilitate binding to protein targets due to its ability to engage in π-π stacking interactions, while the pyrrolidine ring can enhance conformational flexibility, potentially improving binding affinity and specificity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bromopyridine have shown effectiveness against various bacterial strains, suggesting that 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone may possess comparable properties. A study on related compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections.

Anti-inflammatory Effects

Compounds containing pyrrolidine rings are often explored for their anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone could be evaluated for similar effects in models of inflammation.

Cancer Research

The compound's structural components are reminiscent of known anticancer agents. Research has indicated that brominated heterocycles can induce apoptosis in cancer cell lines. For example, studies have shown that related pyridine derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Studies

- Antimicrobial Activity : A recent study tested several pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone exhibited MIC values ranging from 8 to 64 µg/mL against gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : In an experimental model of acute inflammation induced by carrageenan in rats, administration of related pyrrolidine compounds significantly reduced paw edema comp

Comparison with Similar Compounds

Pyrazoline Derivatives

Example :

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E, 2012) Core Structure: Pyrazoline ring vs. pyrrolidinyl ether in the target compound. Substituents: Similar bromophenyl and fluorophenyl groups but lacks the pyridinyl ether linkage. Activity: Pyrazoline derivatives are known for anti-inflammatory and antimicrobial properties, but the absence of a pyrrolidinyl ether may reduce enzyme-targeting specificity compared to the target compound.

Voriconazole-Related Intermediates

Example :

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (LGC Standards, 2014) Core Structure: Triazole ring replaces the pyrrolidinyl-bromopyridinyl group. Substituents: Shared 2,4-difluorophenyl ethanone moiety. Activity: Voriconazole intermediates exhibit potent antifungal activity by inhibiting cytochrome P450 14α-demethylase. The target compound’s pyrrolidinyl-bromopyridinyl group may alter binding kinetics or resistance profiles .

Pyrrolidinyl-Pyridinyl Ketones

Example :

- 2-(5-Bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one (Chemical Science ESI) Core Structure: Propanone backbone vs. ethanone in the target compound. Substituents: Shared pyrrolidinyl and bromopyridinyl groups but lacks the 2,4-difluorophenyl moiety. Synthesis: Both compounds likely employ palladium-catalyzed coupling for ether formation, but the target compound’s difluorophenyl group requires additional fluorination steps .

Advanced Antifungal Agents

Example :

- 2-(2,4-Difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(tetrazol-1-yl)propan-2-ol (European Patent Application, 2023)

- Core Structure : Tetrazole ring and trifluoroethoxy groups vs. pyrrolidinyl ether.

- Substituents : Shared 2,4-difluorophenyl and pyridinyl groups.

- Activity : These compounds target fungal ergosterol biosynthesis. The target compound’s simpler structure may reduce off-target effects but could compromise broad-spectrum efficacy .

Structural and Pharmacological Insights

*Estimated based on substituent contributions.

Key Research Findings

Enzyme Binding : The pyrrolidinyl-bromopyridinyl group in the target compound may enhance binding to fungal cytochrome P450 enzymes compared to triazole-based analogs, as seen in Voriconazole derivatives .

Metabolic Stability : The 2,4-difluorophenyl group improves resistance to oxidative metabolism, a feature shared with advanced antifungal agents in .

Synthetic Challenges : Bromopyridinyl ether formation requires precise coupling conditions, as described in ’s palladium-mediated protocols .

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is widely employed for ether synthesis between alcohols and phenols. For Intermediate A:

- Substrates : 3-Hydroxypyrrolidine and 5-bromo-2-hydroxypyridine.

- Conditions : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine in THF or DMF.

- Dissolve 3-hydroxypyrrolidine (10 mmol) and 5-bromo-2-hydroxypyridine (10 mmol) in anhydrous THF.

- Add triphenylphosphine (12 mmol) and DIAD (12 mmol) at 0°C.

- Stir at room temperature for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate 3:1) to yield Intermediate A (78% yield).

Characterization Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 2.5 Hz, 1H, pyridine-H), 7.71 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 6.79 (d, J = 8.5 Hz, 1H, pyridine-H), 4.55–4.48 (m, 1H, pyrrolidine-OCH), 3.45–3.35 (m, 2H, pyrrolidine-NCH$$2$$), 2.95–2.85 (m, 2H, pyrrolidine-CH$$2$$), 2.20–2.10 (m, 2H, pyrrolidine-CH$$2$$).

- LCMS : m/z = 287.0 [M+H]$$^+$$.

Alternative Method: Nucleophilic Aromatic Substitution

5-Bromo-2-fluoropyridine reacts with 3-hydroxypyrrolidine under basic conditions:

Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone (Intermediate B)

Friedel-Crafts Acylation

2,4-Difluorobenzene undergoes acylation with bromoacetyl bromide:

- Add bromoacetyl bromide (1.2 eq) to 2,4-difluorobenzene in CH$$2$$Cl$$2$$ at 0°C.

- Catalyze with AlCl$$_3$$ (1.5 eq).

- Stir for 4 hours, quench with ice-water, and extract with CH$$2$$Cl$$2$$.

- Yield : 85% after purification.

Characterization Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85–7.78 (m, 1H, aryl-H), 7.12–7.05 (m, 2H, aryl-H), 4.42 (s, 2H, COCH$$2$$Br).

Coupling of Intermediates A and B

N-Alkylation of Pyrrolidine

Intermediate A reacts with Intermediate B via nucleophilic substitution:

- Dissolve Intermediate A (5 mmol) and Intermediate B (5.5 mmol) in acetonitrile.

- Add K$$2$$CO$$3$$ (15 mmol) and heat at 60°C for 8 hours.

- Filter and concentrate; purify via flash chromatography (dichloromethane/methanol 95:5).

- Yield : 70–75%.

Optimization Note : Microwave-assisted synthesis reduces reaction time to 1 hour at 110°C with comparable yields.

Reductive Amination Alternative

For higher stereochemical control:

- React 3-(5-Bromopyridin-2-yloxy)pyrrolidine with 2,4-difluorophenyl glyoxal.

- Reduce with NaBH$$_4$$ or STAB in MeOH.

Characterization of Final Product

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.31 (d, J = 2.5 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 7.45–7.38 (m, 1H, aryl-H), 7.22–7.15 (m, 2H, aryl-H), 6.92 (d, J = 8.5 Hz, 1H, pyridine-H), 4.62–4.55 (m, 1H, pyrrolidine-OCH), 3.85 (s, 2H, COCH$$2$$), 3.50–3.40 (m, 2H, pyrrolidine-NCH$$2$$), 2.95–2.85 (m, 2H, pyrrolidine-CH$$2$$), 2.25–2.15 (m, 2H, pyrrolidine-CH$$2$$).

- LCMS : m/z = 441.1 [M+H]$$^+$$.

Purity Analysis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Mitsunobu + N-Alkylation | 70 | 98 | 20 | Moderate |

| Nucleophilic Substitution | 65 | 95 | 18 | High |

| Reductive Amination | 60 | 97 | 24 | Low |

Key Findings :

- Mitsunobu offers superior yield and purity but requires expensive reagents.

- Nucleophilic substitution is cost-effective but necessitates rigorous temperature control.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a bromopyridinyloxy-pyrrolidine core linked to a 2,4-difluorophenyl ethanone moiety. The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluorophenyl group contributes to lipophilicity and metabolic stability. The pyrrolidine ring introduces conformational flexibility, which may influence binding to biological targets. Structural analysis via X-ray crystallography (using SHELX software ) or NMR spectroscopy can confirm stereochemistry and bond angles critical for activity .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

Synthesis typically involves:

- Step 1: Coupling 5-bromo-2-hydroxypyridine with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃, THF, 0–25°C).

- Step 2: Alkylation of the pyrrolidine intermediate with 2-(2,4-difluorophenyl)ethanone using a base like K₂CO₃ in DMF at 60–80°C .

Optimization focuses on solvent polarity (DMF vs. acetonitrile), temperature control to minimize side reactions, and catalyst selection (e.g., Pd for cross-coupling steps). Purity is validated via HPLC (>95%) and mass spectrometry .

Q. What biological activities have been reported for structurally similar compounds?

Analogous compounds exhibit:

- Enzyme inhibition: Bromopyridine derivatives inhibit kinases or cytochrome P450 enzymes via halogen bonding .

- Antimicrobial activity: Fluorophenyl groups enhance membrane penetration, as seen in triazole-containing antifungals .

Target identification often employs fluorescence polarization assays or CRISPR-based gene knockout screens to validate mechanism of action .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry, tautomerism) be resolved experimentally?

- X-ray crystallography: Use SHELXL for refinement of diffraction data to resolve stereochemical configurations .

- Dynamic NMR: Analyze temperature-dependent chemical shifts to identify tautomeric equilibria .

- DFT calculations: Compare experimental and computed IR/Raman spectra to validate conformational preferences .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Substituent variation: Replace the bromine atom with chlorine or iodine to assess halogen-dependent potency .

- Scaffold hopping: Substitute pyrrolidine with piperidine or morpholine to evaluate ring size impact on target binding .

- Bioisosteric replacement: Swap the difluorophenyl group with a trifluoromethylpyridine to modulate solubility .

Data analysis should include IC₅₀ determinations, molecular docking (e.g., AutoDock Vina), and free-energy perturbation simulations .

Q. How should contradictory data (e.g., conflicting bioassay results) be addressed?

- Cross-validation: Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .

- Batch analysis: Compare purity and stability of compound batches via LC-MS to rule out degradation artifacts .

- Statistical rigor: Apply Bayesian modeling to distinguish experimental noise from true biological variability .

Q. What strategies are effective for studying pharmacokinetics (PK) and ADMET properties?

- In silico prediction: Use SwissADME to estimate LogP, BBB permeability, and CYP450 interactions .

- In vitro assays: Measure metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

- In vivo PK: Conduct rodent studies with LC-MS/MS quantification to determine half-life and bioavailability .

Q. How can mechanistic studies elucidate interactions with biological targets?

- Crystallography: Co-crystallize the compound with its target protein (e.g., kinase) to map binding pockets .

- SPR/BLI: Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .

- Mutagenesis: Generate point mutations in the target protein to identify critical residues for compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.